

# NMR Characterization of 5-Hydroxypiperidin-2-one: A Comparative Guide

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## Compound of Interest

Compound Name: **5-Hydroxypiperidin-2-one**

Cat. No.: **B102186**

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This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **5-Hydroxypiperidin-2-one**, a key intermediate in medicinal chemistry and a chiral building block in organic synthesis. For comparative purposes, spectral data for the parent compound, piperidin-2-one, is also presented to illustrate the influence of the C5-hydroxyl group on the chemical shifts.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) for **5-Hydroxypiperidin-2-one** and piperidin-2-one. The presence of the electron-withdrawing hydroxyl group at the C5 position in **5-Hydroxypiperidin-2-one** significantly influences the chemical environment of the neighboring protons and carbons, leading to notable shifts in their NMR signals compared to the unsubstituted piperidin-2-one.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm)

Proton	5-Hydroxypiperidin-2-one (Predicted)	Piperidin-2-one
H3	~2.0-2.2 (m)	2.29 (t)
H4	~1.8-2.0 (m)	1.78 (sextet)
H5	~4.0-4.2 (m)	1.78 (sextet)
H6	~3.2-3.4 (m)	3.21 (t)
NH	~7.5 (br s)	7.67 (br s)
OH	Variable (br s)	-

Note: Predicted data for **5-Hydroxypiperidin-2-one** is based on established NMR principles and data from similar structures. m = multiplet, t = triplet, sextet = sextet, br s = broad singlet.

Table 2:  $^{13}\text{C}$  NMR Chemical Shift Data (ppm)

Carbon	5-Hydroxypiperidin-2-one (Predicted)	Piperidin-2-one
C2 (C=O)	~175	172.7
C3	~30	31.5
C4	~25	21.4
C5	~65	22.9
C6	~40	42.1

Note: Predicted data for **5-Hydroxypiperidin-2-one** is based on established NMR principles and data from similar structures.

## Experimental Protocols

### General Procedure for NMR Sample Preparation and Data Acquisition

A standardized protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of small organic molecules is outlined below.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the compound for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is approximately 4-5 cm.

### 2. NMR Spectrometer Setup and Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- The spectrometer is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- For  $^1\text{H}$  NMR, the following parameters are typically used:
  - Pulse angle: 30-45 degrees
  - Acquisition time: 2-4 seconds
  - Relaxation delay: 1-5 seconds
  - Number of scans: 8-16
- For  $^{13}\text{C}$  NMR, the following parameters are typically used:
  - Pulse angle: 30-45 degrees
  - Acquisition time: 1-2 seconds
  - Relaxation delay: 2-5 seconds

- Number of scans: 1024 or more, depending on the sample concentration.
- Proton decoupling is applied to simplify the spectrum.

### 3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Structure-Spectra Correlation

The following diagram illustrates the logical workflow for correlating the structure of **5-Hydroxypiperidin-2-one** with its expected NMR signals.

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